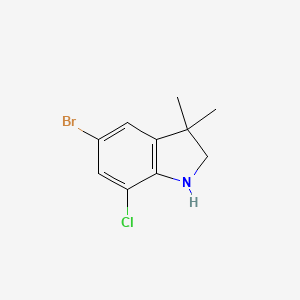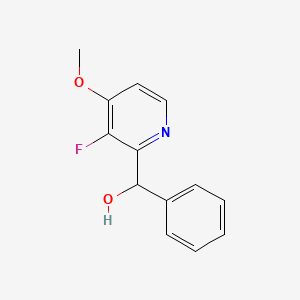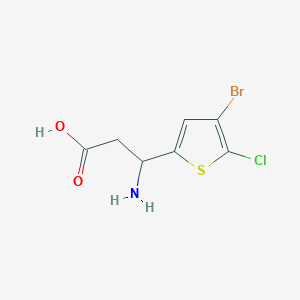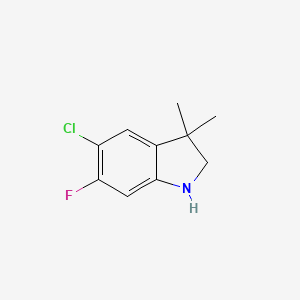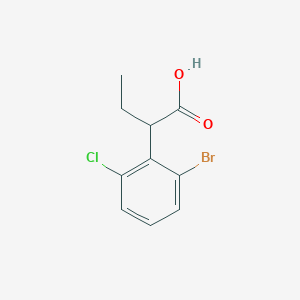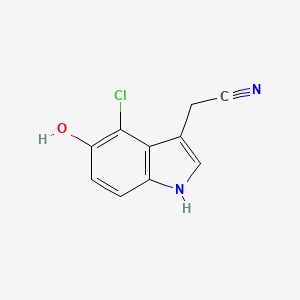
2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities . This compound is characterized by the presence of a chloro and hydroxy group on the indole ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile typically involves the functionalization of the indole ring. One common method is the reaction of 4-chloro-5-hydroxyindole with acetonitrile under specific conditions. The reaction may require the use of catalysts or specific reagents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the indole ring can influence its binding affinity to receptors or enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Hydroxy-1H-indol-3-yl)acetonitrile
- 2-(5-Chloro-1H-indol-3-yl)acetonitrile
- 2-(4-Chloro-1H-indol-3-yl)acetonitrile
Comparison: 2-(4-Chloro-5-hydroxy-1H-indol-3-yl)acetonitrile is unique due to the presence of both chloro and hydroxy groups on the indole ring. This combination can influence its chemical reactivity and biological properties, making it distinct from other similar compounds that may only have one of these functional groups .
Eigenschaften
Molekularformel |
C10H7ClN2O |
|---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(14)2-1-7-9(10)6(3-4-12)5-13-7/h1-2,5,13-14H,3H2 |
InChI-Schlüssel |
OFCRQZWIYXMNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2CC#N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



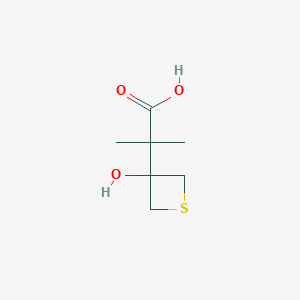
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)





